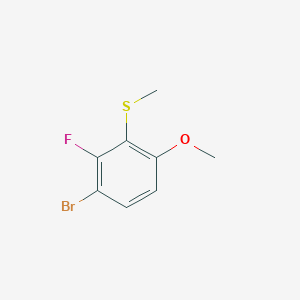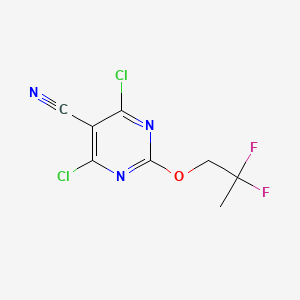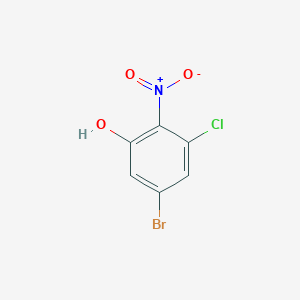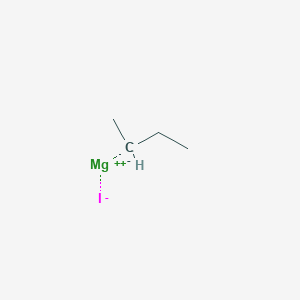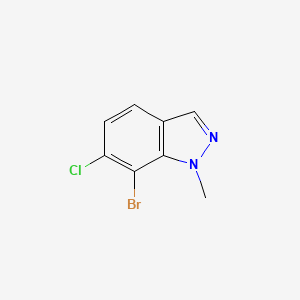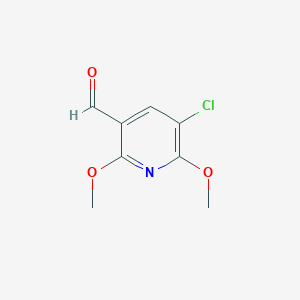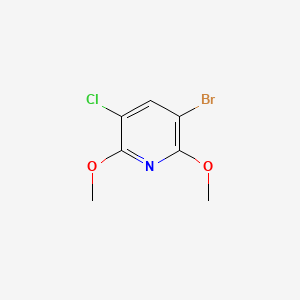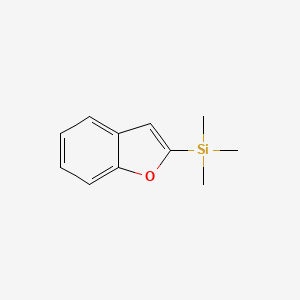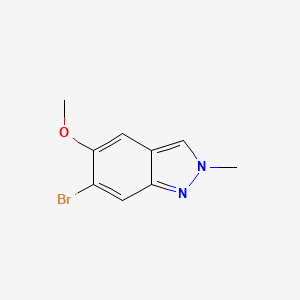
6-bromo-5-methoxy-2-methyl-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methoxy-2-methyl-2H-indazole is an organic compound that belongs to the class of organoheterocyclic compounds known as azoles . It has a molecular formula of C8H7BrN2 . This compound is typically white to yellow in color and appears as a solid .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CN1C=C2C=CC (Br)=CC2=N1 . The InChI Key for this compound is BVYFYDANLZQCPV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a melting point range of 83°C to 88°C . It is consistent with its structure as per 1H-NMR . The molecular weight of this compound is 211.06 .Wissenschaftliche Forschungsanwendungen
Indazoles, including 6-Bromo-5-methoxy-2-methyl-2H-indazole, are heterocyclic compounds featuring a fusion of a pyrazole ring to a benzene ring. These compounds are of great interest due to their wide range of biological activities, leading to significant pharmacological investigations. Indazole derivatives have been explored for their potential in treating various conditions, including cancer, inflammation, neurodegenerative disorders, and as agents in targeting protein kinases beyond their application in oncology. The indazole scaffold is notable for its versatility in medicinal chemistry, offering a foundation for developing novel therapeutic agents with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Pharmacological Significance
The pharmacological importance of indazole derivatives extends to their promising anticancer and anti-inflammatory activities. These compounds are investigated for disorders involving protein kinases and neurodegeneration, where their action mechanisms can lead to new molecules with significant therapeutic value. The exploration of indazole derivatives in recent patents has highlighted their potential as key players in the development of future therapeutics (Denya, Malan, & Joubert, 2018).
Application in Synthesis and Drug Development
Transition-metal-catalyzed C–H activation/annulation sequences have been employed for constructing functionalized indazole derivatives, showcasing the adaptability of indazoles in medicinal applications. These methodologies offer streamlined paths to indazoles with increased functional flexibility and structural complexity, indicative of the scaffold's capacity to contribute to the creation of compounds with a broad spectrum of biological activities (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes in contact with the skin, and seeking medical advice if irritation persists .
Wirkmechanismus
Target of Action
Indazole compounds, which include 6-bromo-5-methoxy-2-methyl-2h-indazole, have been found to have a wide variety of medicinal applications, suggesting they may interact with multiple targets .
Mode of Action
Indazole compounds have been found to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole compounds, it is likely that they affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by indazole compounds, it is likely that these compounds have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
6-bromo-5-methoxy-2-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-3-9(13-2)7(10)4-8(6)11-12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFZDYSIMWBSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

